2-Bromo-4-nitrobenzenesulfonamide

Description

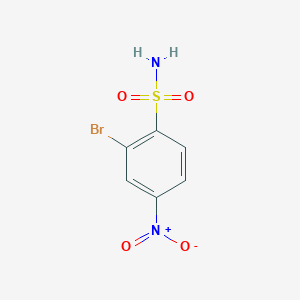

2-Bromo-4-nitrobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry, materials science, and organic synthesis due to its structural versatility .

Properties

Molecular Formula |

C6H5BrN2O4S |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

2-bromo-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5BrN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) |

InChI Key |

HEDITMITCYPBCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes the bromination of 4-nitrobenzenesulfonamide. The process involves:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzenesulfonic acid.

Amidation: The sulfonic acid is converted to its sulfonamide derivative by reacting with ammonia or an amine.

Bromination: Finally, the sulfonamide is brominated using bromine in the presence of a catalyst such as iron(III) bromide to obtain 2-bromo-4-nitrobenzene-1-sulfonamide

Industrial Production Methods

Industrial production of 2-bromo-4-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other derivatives

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-amino-4-bromobenzene-1-sulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Agents

2-Bromo-4-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising activity against bacterial infections and certain types of cancer. For instance, compounds derived from this sulfonamide have been identified as potential inhibitors targeting lipoxygenases, which are implicated in inflammatory diseases and cancer progression .

Case Study: ERRα Inverse Agonists

A study reported the discovery of a novel series of potential ERRα inverse agonists based on the p-nitrobenzenesulfonamide template. One compound demonstrated significant growth suppression in breast cancer xenograft tumors, highlighting the therapeutic potential of this compound derivatives in oncology .

Organic Synthesis

Synthesis of Complex Molecules

This compound is utilized in organic synthesis due to its reactivity, which allows for the formation of more complex molecules. It acts as a building block for various synthetic pathways, enhancing efficiency in chemical reactions. The ability to modify its structure leads to a wide array of derivatives with tailored properties for specific applications.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 4-Aminobenzenesulfonamide | 65 | |

| Bromination | 2-Bromo-4-nitrophenylacetonitrile | 92 | |

| Coupling Reactions | Various sulfonamides | Varies |

Material Science

Development of Advanced Materials

This compound is also explored in material science for its unique electronic properties. It is incorporated into the development of advanced materials, including polymers and coatings, which exhibit enhanced performance characteristics.

Analytical Chemistry

Detection of Nitroaromatic Compounds

The compound is employed in analytical methods to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and environmental safety assessments, aiding researchers in tracking contaminants effectively .

Mechanism of Action

The mechanism of action of 2-bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various pharmacological effects, including diuretic and antimicrobial activities .

Comparison with Similar Compounds

4-(2-Bromo-4-nitrobenzenesulfonyl)-phenylamine

- Structural Differences : The sulfonyl group (–SO₂–) is linked to a phenylamine (–C₆H₄NH₂) instead of a sulfonamide (–SO₂NH₂).

- Reduced hydrogen-bonding capacity due to the absence of –NH₂ in the sulfonamide group.

- Applications : Likely used in ligand synthesis or polymer chemistry due to the reactive amine group .

4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 10589-69-2)

- Structural Differences : Contains two bromine atoms (at 4- and 2-positions) and one nitro group.

- Key Properties :

- Higher molecular weight (436.08 g/mol) and lipophilicity compared to 2-Bromo-4-nitrobenzenesulfonamide.

- Increased steric hindrance may reduce solubility in polar solvents.

- Applications: Potential use in halogen-rich intermediates for cross-coupling reactions or as a heavy-atom derivative in crystallography .

Schiff Base Derived from 4-Nitrobenzenesulfonamide

- Structural Differences : A Schiff base (imine) formed between 5-bromo-2-hydroxybenzaldehyde and 4-nitrobenzenesulfonamide.

- Key Properties :

- Exhibits bidentate coordination (via imine nitrogen and hydroxyl oxygen) with metal ions like Cu(II) and Co(II).

- Metal complexes show enhanced antibacterial activity compared to the parent sulfonamide.

- Applications : Antimicrobial agents and coordination chemistry studies .

4-Bromo-N-methyl-benzenesulfonamide (CAS 703-12-8)

2-(4-Bromobenzenesulfonamido)acetic Acid

- Structural Differences : Sulfonamide group linked to an acetic acid moiety.

- Key Properties: Carboxylic acid group introduces acidity (pKa ~2–3) and salt-forming capability. Enhanced water solubility compared to non-acidic analogues.

- Applications: Potential use in pH-responsive materials or as a chelating agent .

Research Findings and Implications

- Bioactivity : The presence of nitro and sulfonamide groups correlates with antimicrobial activity, particularly in metal complexes (e.g., Cu(II) and Co(II) derivatives) .

- Solubility : Acidic derivatives (e.g., acetic acid analogues) exhibit improved aqueous solubility, whereas halogen-rich derivatives (e.g., CAS 10589-69-2) are more lipophilic .

- Synthetic Utility : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while sulfonamide groups serve as directing groups in functionalization .

Biological Activity

2-Bromo-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN2O4S, with a molecular weight of approximately 267.1 g/mol. The compound features a bromine atom, a nitro group, and a sulfonamide functional group attached to a benzene ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity : Sulfonamides, including this compound, are known to inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is effective against various Gram-positive and Gram-negative bacteria. The compound's structural components allow it to interact with biological targets, influencing enzyme activity and cellular responses.

Anticancer Activity : Recent studies have indicated that derivatives of sulfonamides can exhibit anticancer properties. For instance, compounds based on the p-nitrobenzenesulfonamide template have demonstrated significant growth suppression in breast cancer xenograft models, indicating potential applications in cancer therapy . The bromine and nitro groups enhance the compound's ability to form hydrogen bonds with specific residues in target proteins, which may contribute to its efficacy as an anticancer agent .

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

- In vitro Studies : The compound demonstrated an IC50 value indicating effective inhibition of bacterial growth in laboratory settings.

- Mechanistic Insights : Studies have indicated that the compound’s sulfonamide group plays a crucial role in its antimicrobial mechanism by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis.

Anticancer Studies

The anticancer potential of this compound has been explored through various experimental approaches:

- Cell Line Studies : In vitro assays using breast cancer cell lines have shown that the compound can inhibit cell proliferation significantly.

- Xenograft Models : In vivo studies demonstrated that treatment with the compound led to reduced tumor growth rates in xenograft models of triple-negative breast cancer (TNBC), with reported inhibition rates around 23.58% .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against E. coli and Staphylococcus aureus, demonstrating its potential as a broad-spectrum antibacterial agent.

- Cancer Therapeutics : In research focused on TNBC, derivatives of the compound showed promising results in reducing tumor volume in animal models, suggesting further exploration for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.